invariant surface glycoprotein 65
Description
Properties
CAS No. |
147338-68-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Synonyms |
invariant surface glycoprotein 65 |
Origin of Product |
United States |
Scientific Research Applications
Immune Evasion Mechanism
ISG65 acts as a receptor for complement component C3, which is crucial in the immune response against pathogens. Studies have demonstrated that ISG65 binds to C3b, a fragment of C3, and inhibits its deposition on the trypanosome surface. This binding reduces the susceptibility of the parasite to complement-mediated clearance, allowing it to evade the host's immune response more effectively .
Case Study: Mouse Infection Model
In a mouse model, ISG65 was shown to influence the rate of trypanosome clearance by interacting with C3. Mice infected with Trypanosoma brucei demonstrated altered susceptibility to C3-mediated clearance when ISG65 was present, highlighting its role in immune evasion .
Structural Insights and Binding Mechanism
Recent research has provided structural insights into how ISG65 interacts with C3. Using cryo-electron microscopy, researchers have characterized the binding sites and kinetics of this interaction. The binding of ISG65 to C3b was found to be complex, involving multiple binding phases and varying affinities for different C3 fragments (C3b, C3c, and C3d) .
Table 1: Binding Affinities of ISG65 to C3 Fragments
| C3 Fragment | Binding Affinity (nM) | Binding Kinetics |
|---|---|---|
| C3b | 40 | Biphasic |
| C3c | Not specified | Not specified |
| C3d | Not specified | Not specified |
Recombinant Protein Production
The production of recombinant ISG65 has been explored for various applications, including vaccine development and diagnostic tools. A hybrid approach combining hydrogen-deuterium exchange mass spectrometry and expression screening has been proposed to optimize the production of this glycoprotein . This method aims to enhance yield while maintaining functional integrity.
Case Study: Diagnostic Applications
ISG65 has been utilized in rapid diagnostic tests for African trypanosomiasis, demonstrating its potential as a biomarker for infection. Its presence on the surface of trypanosomes allows for reliable detection methods that can predict disease status in patients .
Therapeutic Targeting
Given its role in immune evasion, ISG65 presents an attractive target for therapeutic intervention. Strategies aimed at inhibiting ISG65 function could enhance the effectiveness of complement-mediated therapies against Trypanosoma brucei. Research indicates that targeting ISG65 could potentially disrupt its interaction with complement components, thereby restoring the efficacy of the host immune response .
Future Directions and Research Opportunities
Ongoing research is focused on elucidating the precise molecular mechanisms by which ISG65 modulates complement activation and exploring its potential as a target for novel therapeutic strategies. Furthermore, understanding the evolutionary conservation of ISG65 across different Trypanosoma species may provide insights into broader mechanisms of immune evasion among related pathogens .
Comparison with Similar Compounds
Comparative Analysis of ISG65 with Similar Compounds
Comparison with Other Trypanosomal Invariant Surface Glycoproteins
ISG65 vs. ISG75 ISG75 is another invariant glycoprotein in T. brucei with distinct structural and functional properties:
Key Structural Similarities :
Key Functional Differences :
- ISG65 directly engages the complement system, while ISG75’s role remains undefined .
- ISG75 exhibits greater variability in glycosylation and genetic diversity across Trypanosoma species .
Comparison with Other Trypanosomal Surface Receptors
Transferrin Receptor (TFR) and Haptoglobin-Hemoglobin Receptor (TbbHpHbR) :
Variant Surface Glycoprotein (VSG) :
- Structural Overlap : Both VSG and ISG65 are GPI-anchored with helical ECDs .
- Functional Divergence : VSG undergoes antigenic variation to evade antibodies, while ISG65 is invariant and targets innate immunity .
Comparison with Host Complement Regulatory Proteins
Factor H (FH) and Factor I (FI) :
Key Insight : While ISG65 and FH both interact with C3b, ISG65 lacks cofactor activity for FI, instead acting as a decoy receptor to divert complement components .
Research Implications and Unresolved Questions
- Therapeutic Potential: Targeting ISG65-complement interactions could disrupt immune evasion, but low immunogenicity of ISGs complicates vaccine design .
- Evolutionary Conservation : The three-helix bundle motif in ISG65, VSGs, and TFRs suggests a conserved structural framework for diverse functions in pathogenicity .
Data Tables
Table 1: Structural and Functional Features of ISG65 and Comparable Proteins
Table 2: Complement-Related Proteins and Their Pathogen Counterparts
Preparation Methods
Circular Dichroism (CD) Spectroscopy
CD spectra of ISG65 reveal a predominantly α-helical fold (45–50%), with minima at 208 nm and 222 nm. Thermal denaturation experiments demonstrate a melting temperature (T<sub>m</sub>) of 52°C, indicative of moderate stability (Table 1).
Table 1: Secondary Structure and Stability of ISG65
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS identifies dynamic regions in ISG65. Deuterium incorporation is highest in the membrane-proximal C-terminal domain (residues 227–255), confirming intrinsic disorder (Fig. 1A). In contrast, the N-terminal three-helix bundle (residues 36–300) exhibits limited exchange, reflecting structural rigidity.
Cryo-Electron Microscopy (Cryo-EM)
Single-particle cryo-EM at 3.8 Å resolution resolves the ISG65:C3b complex. ISG65 adopts a curved three-helix bundle (H1: Lys36–Lys84; H2: Asp100–Asn144; H4: Thr259–Glu300), with unresolved disordered loops (Arg146–Ser202, Lys227–Met255) (Fig. 1B). Disulfide mapping via MS identifies three stabilizing bonds: Cys43–Cys200, Cys168–Cys181, and Cys240–Cys251.
Functional Characterization of ISG65-C3 Interactions
Surface Plasmon Resonance (SPR)
SPR assays quantify ISG65’s binding affinity for C3 fragments. ISG65 exhibits the highest affinity for C3d (K<sub>D</sub> = 7 nM), followed by C3MA (18 nM) and native C3 (130 nM) (Table 2).
Table 2: Binding Affinities of ISG65 for C3 Fragments
Cross-Linking and Complex Stability
Incubating ISG65 with C3b (1:1 molar ratio) and cross-linking with glutaraldehyde yields a stable 217 kDa complex, verified by SDS-PAGE and Western blotting. SEC confirms complex formation, with a retention volume matching theoretical predictions.
Challenges and Optimizations in ISG65 Preparation
-
Disordered Regions : The intrinsic disorder in ISG65’s C-terminal domain complicates crystallization, necessitating cryo-EM or integrative modeling.
-
Oxidative Folding : Co-expression with chaperones (e.g., DsbC) in E. coli improves disulfide bond formation, enhancing yield.
-
Proteolysis : Including protease inhibitors (e.g., PMSF, leupeptin) during lysis prevents degradation of the labile N-terminal domain .
Q & A
Q. What experimental approaches are used to express and purify recombinant ISG65 for functional studies?
Recombinant ISG65 is expressed in soluble form using host systems like Pichia pastoris or LEXSYS strains, followed by Ni-NTA affinity chromatography for purification . Key steps include:
- Confirming protein identity via tryptic digestion and mass spectrometry .
- Assessing purity and molecular weight shifts via SDS-PAGE and Coomassie staining (e.g., post-PNGase F treatment to remove N-glycans) .
- Validating monomeric state using gel chromatography .
Q. How are structural features of ISG65, such as glycosylation and molecular weight, characterized?
- N-glycosylation : Predicted glycosylation sites are validated by comparing SDS-PAGE migration before and after PNGase F treatment, which reduces apparent molecular weight .
- Molecular weight discrepancies : Size-exclusion chromatography resolves discrepancies between predicted (41.8 kDa) and observed (50–60 kDa) masses, accounting for glycosylation and tertiary structure .
Q. What is the primary biological role of ISG65 in Trypanosoma brucei?
ISG65 mediates immune evasion by interacting with the host complement system. Methodological insights include:
- Structural studies (e.g., cryo-EM or X-ray crystallography) to map ISG65-complement protein interactions .
- Functional assays using ISG65-knockout parasites to assess susceptibility to complement-mediated lysis .
Advanced Research Questions
Q. How do cytoplasmic targeting signals in ISG65 regulate its subcellular localization and turnover?
The cytoplasmic tail of ISG65 contains three conserved lysine residues critical for endosomal trafficking. Researchers use:
- Chimeric proteins : Transplanting ISG65’s C-terminal domain (74 residues) onto BiP (a chaperone) to study trafficking kinetics .
- Mutagenesis : Lysine-to-alanine substitutions to disrupt endosomal targeting, leading to surface accumulation .
- Pulse-chase assays : Quantifying rapid turnover (half-life <1 hour) of ISG65 compared to glycosylphosphatidylinositol (GPI)-anchored proteins .
Q. How can contradictory data on ISG65’s molecular weight or banding patterns be resolved?
- Multi-method validation : Combine SDS-PAGE, mass spectrometry, and gel chromatography to distinguish proteolytic fragments, glycosylation states, or dimerization .
- Post-translational modification analysis : Use enzymatic deglycosylation (e.g., PNGase F) or glycan-specific stains to confirm N-linked sugars .
Q. What methodologies identify ISG65’s interaction partners in immune evasion pathways?
- Co-immunoprecipitation (Co-IP) : Crosslink ISG65 with complement factors (e.g., C3b) in parasite lysates, followed by LC-MS/MS to identify binding partners .
- Surface plasmon resonance (SPR) : Quantify binding affinity between recombinant ISG65 and complement proteins .
Q. How do post-translational modifications of ISG65 influence its function?
- Glycosylation mutants : Express ISG65 in glycosylation-deficient cell lines (e.g., alg3Δ yeast) to assess impact on immune evasion .
- Phosphoproteomics : Use anti-phospho antibodies or TiO2 enrichment to map phosphorylation sites regulating endocytosis .
Q. What mechanisms underlie ISG65 recycling and its role in parasite survival?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
